

Thiobenzoic acid chemical structure and bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiobenzoic acid*

Cat. No.: *B045634*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure and Bonding of **Thiobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

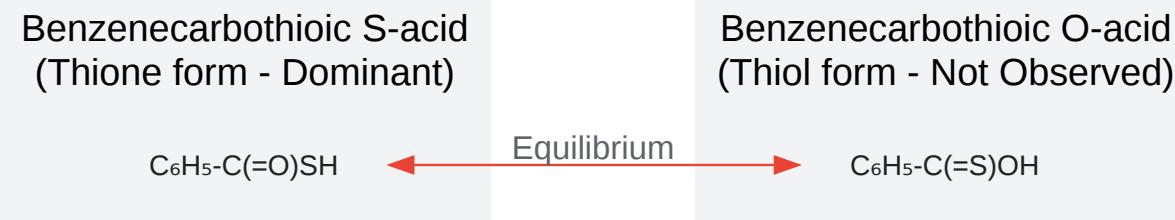
Introduction

Thiobenzoic acid (C_7H_6OS) is an organosulfur compound that serves as the parent of aryl thiocarboxylic acids.^[1] It is a pale yellow liquid at room temperature with a melting point of 24°C.^{[1][2]} As a key intermediate in organic synthesis, its unique reactivity, stemming from the thiol group, makes it a valuable reagent in the preparation of various compounds, including thioesters and other sulfur-containing molecules of interest in medicinal chemistry.^{[3][4][5]} With a pK_a near 2.5, it is significantly more acidic than its oxygen analog, benzoic acid.^{[1][6]} This guide provides a detailed examination of its chemical structure, bonding characteristics, spectroscopic properties, and relevant experimental protocols.

Chemical Structure and Bonding

Thiobenzoic acid exists predominantly in one tautomeric form, the S-acid, with the IUPAC name benzenecarbothioic S-acid.^{[1][7]} The alternative O-acid tautomer, where the proton resides on the oxygen atom, has not been observed experimentally in isolation.^[8]

S-Acid (Thione) Form


The dominant and more stable tautomer is the S-acid form. Microwave spectroscopy studies and computational calculations have provided significant insights into its geometry.^[8] The core

functional group, C-C(O)SH, is planar, with the thiol hydrogen adopting a syn conformation relative to the carbonyl oxygen.[1] This planarity suggests delocalization of electrons across the C-C-O-S framework.

O-Acid (Thiol) Tautomerism

While tautomerism between thione (C=S, O-H) and thiol (C=O, S-H) forms is a known phenomenon in thiocarboxylic acids, experimental evidence for the O-acid (thiol) form of **thiobenzoic acid** is lacking. Studies using broadband and cavity microwave spectroscopy did not detect any conformers or tautomers, indicating the S-acid is the overwhelmingly predominant species in the gas phase.[8]

Thiobenzoic Acid Tautomerism

[Click to download full resolution via product page](#)

Figure 1: Tautomeric forms of **thiobenzoic acid**.

Quantitative Structural Data

Direct X-ray crystallographic data for **thiobenzoic acid** is not available; however, data from its 4-methyl derivative and microwave spectroscopy studies provide reliable geometric parameters.[1][8] For comparative purposes, experimental data for benzoic acid is also included.

Parameter	Thiobenzoic Acid Derivative ¹ [1]	Benzoic Acid (Experimental)[9]	Notes
Bond Lengths (Å)			
C=O	1.20	1.220	The carbonyl bond in the thio-acid is slightly shorter.
C-S	1.77	N/A	
C-C (exocyclic)	N/A	1.481	Connects the phenyl ring to the carboxyl group.
C-O (single bond)	N/A	1.356	
C:C (aromatic)	N/A	1.390 (avg.)	Average bond length within the benzene ring.
O-H	N/A	0.952	
Bond Angles (°)			
C-C=O	Planar CC(O)SH group	~118-121	The thio-acid functional group is known to be planar.
H-O-C	N/A	85.01	

¹Data from 4-methylbenzenecarbothioic acid.

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of **thiobenzoic acid**.

Infrared (IR) Spectroscopy

The IR spectrum of **thiobenzoic acid** displays characteristic absorption bands that confirm its functional groups.

Wavenumber (cm ⁻¹)	Vibration	Description
~2550	S-H stretch	A weak but sharp band, characteristic of the thiol group.
~1680-1700	C=O stretch	A strong, sharp absorption, typical for an aromatic acid carbonyl.
~1600, ~1450	C=C stretch	Absorptions related to the aromatic ring.
~900-1200	C-S stretch	Can be complex and overlap with other fingerprint region absorptions.

Note: Specific peak positions can be found in spectral databases.[\[7\]](#)[\[10\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework.

¹ H NMR [11]	Chemical Shift (δ , ppm)	Multiplicity	Assignment
~4.5 - 5.5	Variable	Singlet (s)	-SH (acidic proton)
~7.4 - 7.6	Multiplet	Multiplet (m)	Meta- & Para-H
~7.9 - 8.1	Multiplet	Multiplet (m)	Ortho-H

¹³ C NMR [12]	Chemical Shift (δ , ppm)	Assignment
~190 - 200	Variable	C=O (carbonyl C)
~127 - 135	Multiple signals	Aromatic C-H & C-ipso

Experimental Protocols

Synthesis of Thiobenzoic Acid

A common and reliable method for synthesizing **thiobenzoic acid** is the reaction of benzoyl chloride with potassium hydrosulfide.[13]

Protocol: From Benzoyl Chloride and Potassium Hydrosulfide[13]

- Preparation of Ethanolic KSH: In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer and a gas inlet tube, dissolve 200 g (3 moles) of 85% potassium hydroxide pellets in 800 mL of 90% ethanol.
- Saturate the solution with hydrogen sulfide gas with stirring and cooling until the solution no longer gives an alkaline reaction with phenolphthalein. This forms the potassium hydrosulfide (KSH) reagent.
- Reaction: Cool the KSH solution to below 15°C. Add 200 g (1.41 moles) of freshly distilled benzoyl chloride dropwise over approximately 1.5 hours while maintaining the temperature below 15°C.
- After the addition is complete, stir the reaction mixture for an additional hour.
- Workup:
 - Filter the precipitated potassium chloride quickly through a Büchner funnel and wash the solid with about 200 mL of 95% ethanol.
 - Evaporate the filtrate to dryness under reduced pressure on a steam bath. The solid residue is primarily potassium thiobenzoate.
 - Dissolve the residue in approximately 700 mL of cold water and filter if any insoluble material is present.
 - Extract the alkaline solution with 500 mL of benzene to remove neutral impurities.
 - Acidify the aqueous layer with cold 6N hydrochloric acid.
 - Extract the acidified solution with two 500-mL portions of peroxide-free ether.

- Purification:
 - Wash the combined ether layers with several portions of cold water.
 - Dry the ether solution over anhydrous sodium sulfate.
 - Remove the ether by distillation, and distill the remaining **thiobenzoic acid** under reduced pressure. The product is a yellow oil that solidifies upon cooling.

Characterization Workflow

A logical workflow is essential for ensuring the identity and purity of the synthesized **thiobenzoic acid**.

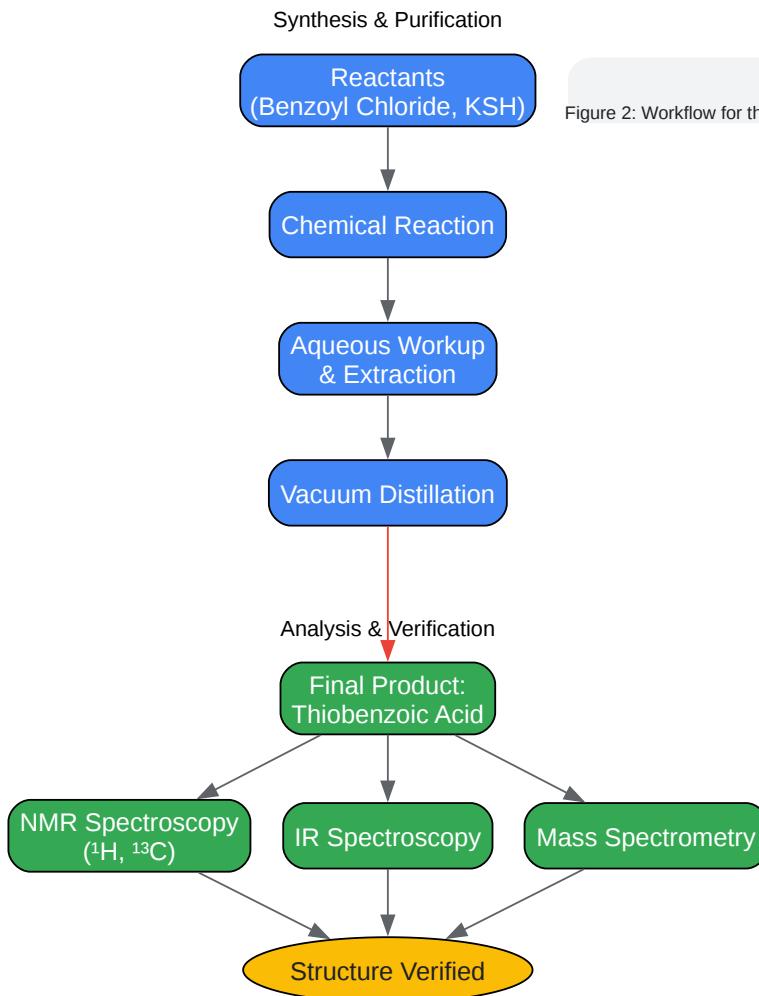

[Click to download full resolution via product page](#)

Figure 2: Workflow for synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Thiobenzoic acid | 98-91-9 [chemicalbook.com]
- 3. CAS 98-91-9: Thiobenzoic acid | CymitQuimica [cymitquimica.com]
- 4. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 6. nbinfo.com [nbinfo.com]
- 7. Thiobenzoic Acid | C7H6OS | CID 7414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. MICROWAVE SPECTRUM AND STRUCTURE OF THIOBENZOIC ACID (C₆H₅COSH) | IDEALS [ideals.illinois.edu]
- 9. uwosh.edu [uwosh.edu]
- 10. Thiobenzoic acid(98-91-9) IR Spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Thiobenzoic acid(98-91-9) 13C NMR [m.chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Thiobenzoic acid chemical structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045634#thiobenzoic-acid-chemical-structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com